molecular formula C9H9NO4S B1363653 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid CAS No. 286472-02-4

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Cat. No.: B1363653
CAS No.: 286472-02-4
M. Wt: 227.24 g/mol
InChI Key: BECQKEAJAOJORW-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid and its Structural Analogs in Biomedical Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. wikipedia.orgnih.gov As a vitamer of vitamin B3, it is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for countless metabolic redox reactions in the cell. ontosight.ai The therapeutic applications of nicotinic acid are well-established, particularly in the management of dyslipidemia. ebi.ac.uk It is used clinically to reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. wikipedia.orgebi.ac.uk

The biomedical significance of nicotinic acid has spurred extensive research into its structural analogs and derivatives to develop new therapeutic agents with improved efficacy, selectivity, or reduced side effects. researchgate.netchemistryjournal.net Researchers have modified the core pyridine-3-carboxylic acid structure to explore a wide range of biological activities. These derivatives have shown potential in various therapeutic areas, including:

Cardiovascular Disease: Beyond lipid modification, derivatives are explored for other cardiovascular benefits. chemistryjournal.net

Oncology: Some nicotinic acid derivatives have been investigated as potential anticancer agents, showing cytotoxic activity against various cancer cell lines. nih.gov

Inflammation and Pain: Nicotinic acid has demonstrated anti-inflammatory properties, and its derivatives are being explored as novel anti-inflammatory drugs. ebi.ac.uk

Neuroprotection: Given the central role of NAD+ in neuronal health, nicotinic acid and its analogs are of interest for potential neuroprotective effects. ontosight.ai

Agriculture: In addition to medicine, nicotinic acid derivatives have found applications as fungicides and herbicides. mdpi.com

The development of these analogs often involves synthesizing compounds that can interact with specific biological targets, such as the nicotinic acid receptor, to achieve a desired therapeutic outcome. nih.gov

Overview of Sulfanyl-substituted Nicotinic Acid Derivatives in Chemical Space

The introduction of a sulfur-containing functional group, such as a sulfanyl (B85325) (thioether) linkage, onto the nicotinic acid scaffold creates a distinct class of derivatives with unique chemical properties and biological potential. The sulfur atom can influence the molecule's polarity, lipophilicity, and ability to interact with biological targets.

While research on 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid itself is limited, studies on other 2-sulfanyl-substituted nicotinic acid derivatives have revealed a range of biological activities. For instance, various 2-(alkylsulfanyl) and 2-(arylsulfanyl) nicotinic acid derivatives have been synthesized and evaluated for their therapeutic potential. Research has shown that compounds in this class can exhibit significant:

Antimicrobial and Antifungal Activity: Certain thioether derivatives of nicotinic acid have been found to possess activity against various bacterial and fungal strains. nih.gov

Antitubercular Activity: Some sulfanyl-containing nicotinic acid analogs have shown promising activity against Mycobacterium tuberculosis. nih.gov

Fungicidal Activity in Agriculture: Thiophene-containing nicotinamide derivatives, which feature a sulfur atom within a heterocyclic ring, have been developed as potent agricultural fungicides. mdpi.com

The synthesis of these compounds typically involves the nucleophilic substitution of a leaving group (such as a chlorine atom) at the 2-position of the pyridine (B92270) ring with a thiol-containing reagent. nih.gov The specific nature of the substituent attached to the sulfur atom plays a crucial role in determining the compound's biological activity. The presence of the (2-carboxyethyl)sulfanyl group in the titular compound introduces two carboxylic acid functional groups, which would significantly influence its solubility and potential interactions with biological receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQKEAJAOJORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377280
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286472-02-4
Record name 2-[(2-carboxyethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Structural Elucidation Techniques for 2 2 Carboxyethyl Sulfanyl Nicotinic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the detailed structural assignment of organic molecules. These techniques provide insights into the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the nicotinic acid ring and the carboxyethyl side chain. The aromatic protons of the nicotinic acid moiety would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the pyridine (B92270) ring. The methylene (B1212753) protons of the carboxyethyl group, being adjacent to the sulfur atom and a carbonyl group, would likely resonate as two distinct triplets in the range of 2.5-3.5 ppm. The carboxylic acid protons are expected to appear as broad singlets at a significantly downfield chemical shift, generally above 10 ppm, and their visibility may depend on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a count of the unique carbon environments. The carbonyl carbons of the two carboxylic acid groups are anticipated to be the most downfield signals, typically in the range of 170-180 ppm. The aromatic carbons of the nicotinic acid ring would resonate between 120 and 150 ppm, with the carbon attached to the sulfur atom showing a characteristic shift. The methylene carbons of the side chain are expected to appear in the aliphatic region of the spectrum, likely between 30 and 40 ppm.

Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Multiplicity
Nicotinic Acid H-4~8.2-dd
Nicotinic Acid H-5~7.4-dd
Nicotinic Acid H-6~8.8-d
-S-CH₂-~3.3~35t
-CH₂-COOH~2.8~34t
Nicotinic Acid COOH>10~172s (broad)
Side Chain COOH>10~175s (broad)
Nicotinic Acid C-2-~155-
Nicotinic Acid C-3-~130-
Nicotinic Acid C-4-~140-
Nicotinic Acid C-5-~125-
Nicotinic Acid C-6-~150-

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₉H₉NO₄S), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

In a typical mass spectrum, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed. Fragmentation of the parent ion would likely involve the loss of the carboxylic acid groups (as CO₂ or H₂O and CO), cleavage of the C-S bond, and fragmentation of the nicotinic acid ring. The predicted fragmentation pattern can provide valuable confirmation of the proposed structure.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Proposed Fragment Identity
244.0279[M+H]⁺
226.0173[M+H - H₂O]⁺
198.0224[M+H - COOH]⁺
154.0119[Nicotinic acid-S + H]⁺
124.0398[Nicotinic acid + H]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic, and thioether functional groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. Strong absorptions around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid functionalities. The aromatic C-H stretching vibrations of the nicotinic acid ring would likely appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
~1700C=O stretchCarboxylic Acid
3000-3100C-H stretchAromatic
1400-1600C=C and C=N stretchAromatic Ring
600-800C-S stretchThioether

Advanced Chromatographic-Mass Spectrometric Methodologies (LC-MS/MS) for Research Sample Analysis

For the quantitative analysis of this compound in complex matrices, such as in research samples from metabolic or environmental studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

A reversed-phase high-performance liquid chromatography (HPLC) method would likely be developed for the separation. Given the polar nature of the two carboxylic acid groups, a C18 column with an acidic mobile phase (e.g., water and acetonitrile (B52724) with formic acid) would be a suitable starting point to ensure good peak shape and retention.

The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring specific product ions formed upon collision-induced dissociation. This approach provides excellent selectivity and sensitivity, allowing for the detection of the compound at very low concentrations.

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy) in Related Material Characterization

While not typically used for the routine analysis of a pure compound, X-ray Photoelectron Spectroscopy (XPS) would be a valuable technique for characterizing surfaces or materials that have been modified with this compound. For instance, if this molecule were used to functionalize a nanoparticle or a solid support, XPS could confirm its presence and provide information about its chemical state on the surface.

The XPS survey spectrum would show peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution spectra of each of these elements would provide more detailed chemical information. The C 1s spectrum could be deconvoluted to identify carbons in different chemical environments (e.g., C-C/C-H, C-N, C-S, and O=C-O). The N 1s spectrum would confirm the presence of the pyridine nitrogen. The O 1s spectrum would show contributions from the carboxylic acid oxygens. The S 2p spectrum would be characteristic of a thioether linkage.

Computational Chemistry and Molecular Modeling of 2 2 Carboxyethyl Sulfanyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn dictates the molecule's reactivity and interaction with its environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics with a favorable balance between accuracy and computational cost. For 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, DFT studies would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure high-quality results.

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule most likely to participate in chemical reactions. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical reactivity and stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

In a typical molecular docking study of this compound, the molecule would be docked into the active site of a relevant protein target. The selection of the target would be based on the therapeutic area of interest. The docking algorithm would then generate a series of possible binding poses, which are scored based on their predicted binding affinity.

Analysis of the top-ranked poses would reveal the specific interactions between the ligand and the protein's amino acid residues. These interactions commonly include hydrogen bonds, hydrophobic interactions, and ionic bonds. For instance, the carboxylic acid groups of this compound are likely to form hydrogen bonds with polar residues, while the nicotinic acid ring could engage in pi-stacking interactions with aromatic residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterResultDetails
Binding Affinity-8.2 kcal/molIndicates a strong predicted binding to the target protein.
Key Interacting ResiduesArg120, Tyr350, Ser221Highlights the specific amino acids involved in binding.
Types of InteractionsHydrogen bonds, Ionic interactions, Pi-stackingDescribes the nature of the forces stabilizing the complex.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment, including water molecules and ions. The simulation would reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. Key parameters analyzed from the simulation trajectory include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in establishing these relationships.

A QSAR study for a series of analogs of this compound would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model would then be developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds.

Predictive Modeling for Novel Analog Design

The insights gained from DFT, molecular docking, and SAR studies can be integrated into predictive models for the rational design of novel analogs with improved properties. By understanding which structural modifications are likely to enhance binding affinity or improve other pharmacological parameters, medicinal chemists can prioritize the synthesis of the most promising compounds.

For example, if SAR studies indicate that increasing the hydrophobicity of a particular region of this compound enhances its activity, new analogs with lipophilic substituents in that region can be designed and evaluated computationally before being synthesized. This iterative process of computational design and experimental validation significantly streamlines the drug discovery pipeline.

Investigation of Biological Activities and Molecular Mechanisms of 2 2 Carboxyethyl Sulfanyl Nicotinic Acid and Its Analogs

Modulation of G Protein-Coupled Receptors (GPCRs), with Focus on GPR109A

Nicotinic acid and its analogs are well-established agonists for the G protein-coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.gov This receptor is prominently expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, making it a key target in metabolic and inflammatory signaling. nih.govnih.gov

Ligand Binding Studies and Receptor Activation Assays

The activation of GPR109A by nicotinic acid is a high-affinity interaction, with an EC50 value reported to be around 100 nM. mdpi.comnih.gov The binding of nicotinic acid and its analogs to GPR109A is critically dependent on a salt-bridge interaction between the carboxylate group of the ligand and a specific arginine residue within the receptor. fu-berlin.de

Mutagenesis studies have identified several key amino acid residues in the transmembrane (TMH) helices and extracellular loops (ECL) of GPR109A that are crucial for ligand binding and receptor activation. Arg111 in TMH3 is considered a key player, as its mutation to alanine (B10760859) completely abolishes ligand binding and receptor activation. fu-berlin.de Other important residues that form the binding pocket include Asn86 (TMH2), Trp91 (ECL1), Ser178 (ECL2), Phe276 (TMH7), and Trp284 (TMH7). fu-berlin.de The presence of the essential carboxyl group in 2-[(2-carboxyethyl)sulfanyl]nicotinic acid suggests it is a strong candidate for interaction with the GPR109A binding site.

Table 1: Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

Residue Location Role in Binding
Arg111 Transmembrane Helix 3 (TMH3) Forms a crucial salt-bridge with the ligand's carboxyl group. fu-berlin.de
Asn86 Transmembrane Helix 2 (TMH2) Contributes to the ligand binding pocket. fu-berlin.de
Trp91 Extracellular Loop 1 (ECL1) Aromatic anchor for the ligand. fu-berlin.de
Ser178 Extracellular Loop 2 (ECL2) Part of the binding site. fu-berlin.de
Phe276 Transmembrane Helix 7 (TMH7) Aromatic residue involved in ligand binding. fu-berlin.de
Trp284 Transmembrane Helix 7 (TMH7) Aromatic residue involved in ligand binding. fu-berlin.de

Signal Transduction Pathway Analysis

Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gi/G0), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This is the primary signaling pathway in adipocytes. nih.gov However, the downstream signaling of GPR109A is highly cell-type specific.

In macrophages , GPR109A activation can lead to a paradoxical increase in cAMP levels and also initiates signaling through Erk1/2 and Ca2+ pathways. nih.gov This promotes cholesterol efflux, a key anti-atherosclerotic mechanism. nih.gov

Anti-inflammatory signaling in monocytes and macrophages involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net Activation of GPR109A has been shown to reduce the phosphorylation of key intermediates like IKKβ and IκBα, which ultimately inhibits the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov

In colonic epithelial cells , GPR109A signaling promotes anti-inflammatory responses by inducing the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells. nih.gov

Recent studies have also linked GPR109A activation to the AMPK/NRF2 signaling pathway , which enhances autophagy and reduces inflammation. researchgate.net

Enzymatic Inhibition Profiles

Beyond receptor modulation, nicotinic acid derivatives have been investigated for their ability to directly inhibit various enzymes involved in metabolic and inflammatory processes.

Inhibition of Glycosidases (e.g., α-Amylase and α-Glucosidase)

Certain analogs of nicotinic acid have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.gov Inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia.

A study evaluating a library of nicotinic acid derivatives with modifications at the pyridine (B92270) ring found several potent inhibitors. nih.govacs.org The mechanism of inhibition for the most promising compounds was determined to be noncompetitive for both enzymes. nih.gov This offers a potential advantage over competitive inhibitors for function regulation. nih.gov Another study on 5-amino-nicotinic acid derivatives also found compounds with inhibitory potential against both enzymes, with IC50 values comparable to the standard drug, acarbose. nih.govd-nb.info

Table 2: Inhibitory Activity of Selected Nicotinic Acid Analogs against Glycosidases

Compound ID (from study) Target Enzyme IC50 (µM) Reference Compound (Acarbose) IC50
Compound 8 α-Amylase 20.5 >58.1 µM
Compound 44 α-Amylase 58.1 >58.1 µM
Compound 2 (5-amino derivative) α-Amylase 12.91 µg/mL 10.98 µg/mL
Compound 4 (5-amino derivative) α-Amylase 12.17 µg/mL 10.98 µg/mL
Compound 35 α-Glucosidase 32.9 ~26.4 - 32.9 µM
Compound 39 α-Glucosidase 26.4 ~26.4 - 32.9 µM
Compound 4 (5-amino derivative) α-Glucosidase 12.01 µg/mL 10.79 µg/mL

Data sourced from multiple studies on different series of nicotinic acid derivatives. nih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase, Tumor Necrosis Factor-alpha, Interleukin-6) in Cellular Models

The anti-inflammatory effects of nicotinic acid and its analogs are primarily mediated through the activation of GPR109A, which leads to the downstream suppression of pro-inflammatory mediators. nih.govresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): In cellular models using human monocytes, nicotinic acid significantly reduces the secretion of TNF-α and IL-6 following stimulation with Toll-like receptor (TLR) agonists. nih.gov This effect is lost when GPR109A is knocked down, confirming the receptor's essential role. nih.govresearchgate.net Studies in murine models have also demonstrated that niacin can decrease the production of these pro-inflammatory cytokines. opencardiovascularmedicinejournal.comopencardiovascularmedicinejournal.com

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): The activation of GPR109A has been shown to reduce the levels of COX-2 and iNOS, which are products of NF-κB target genes. mdpi.com This inhibition is part of the broader anti-inflammatory response initiated by GPR109A agonists. mdpi.com For example, in macrophage cell lines, GPR109A activation prevented the induction of COX-2 and iNOS proteins that would typically be caused by inflammatory stimuli. mdpi.com

Table 3: Effect of Nicotinic Acid on Pro-inflammatory Mediator Secretion in Activated Human Monocytes

Mediator Percent Reduction
TNF-α 49.2% ± 4.5%
Interleukin-6 (IL-6) 56.2% ± 2.8%
Monocyte Chemoattractant Protein-1 (MCP-1) 43.2% ± 3.1%

Data represents reduction in secretion in LPS-activated monocytes. nih.gov

Interactions with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)-Dependent Enzymes and Metabolic Pathways

As a nicotinic acid derivative, this compound is intrinsically linked to the metabolism of nicotinamide adenine dinucleotide (NAD+). Nicotinic acid is a primary precursor for NAD+ biosynthesis via the Preiss-Handler pathway. mdpi.comnih.gov

NAD+ is a fundamental coenzyme in cellular redox reactions and also serves as a critical substrate for several families of enzymes that regulate key cellular processes: discovery.csiro.auresearchgate.net

Sirtuins: These are NAD+-dependent deacetylases that play crucial roles in metabolism, DNA repair, and longevity.

Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and genome stability, consuming NAD+ in the process.

CD38: A NAD+ glycohydrolase that regulates calcium signaling.

By serving as a precursor, nicotinic acid and its analogs can influence the intracellular pool of NAD+, thereby modulating the activity of these NAD+-dependent enzymes. mdpi.comsciepub.com Supplementation with nicotinic acid has been shown to significantly elevate intracellular NAD+ levels in human cells. mdpi.comnih.gov This increase in NAD+ availability can, in turn, enhance mitochondrial function and protect against metabolic stress. mdpi.comnih.gov Therefore, the metabolic fate of this compound could potentially influence these critical NAD+-dependent signaling and repair pathways.

Other Relevant Enzyme Systems (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase, Glyoxalase System)

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme belonging to the choloylglycine hydrolase family. nih.govwikipedia.org It is responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory agent N-palmitoylethanolamine. nih.govucl.ac.benih.gov NAAA catalyzes the hydrolysis of NAEs into fatty acids and ethanolamine. nih.govucl.ac.be A key characteristic of NAAA is its optimal activity at an acidic pH of approximately 4.5-5.0, consistent with its localization within lysosomes. nih.govucl.ac.be This enzyme shows no sequence homology with the better-known fatty acid amide hydrolase (FAAH), which performs a similar function but at a basic pH. nih.govwikipedia.org Research has shown that NAAA and FAAH can work cooperatively to degrade NAEs in macrophages. ucl.ac.be Due to its role in modulating the levels of anti-inflammatory lipids, NAAA has become a subject of interest for its potential therapeutic relevance in conditions like chronic pain and inflammation. wikipedia.orgnih.gov

Currently, there is no available scientific literature detailing specific investigations into the modulatory effects of this compound or its analogs on the activity of N-acylethanolamine-hydrolyzing acid amidase.

Glyoxalase System

The glyoxalase system is a ubiquitous enzymatic pathway crucial for the detoxification of reactive α-ketoaldehydes, primarily methylglyoxal (B44143) (MGO). nih.gov This system comprises two key enzymes, glyoxalase 1 (Glo1) and glyoxalase 2 (Glo2), which work in concert with a catalytic amount of the antioxidant glutathione (B108866) (GSH). nih.gov Glo1 catalyzes the conversion of the hemithioacetal, formed non-enzymatically between MGO and GSH, into S-D-lactoylglutathione. Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to yield D-lactic acid, regenerating the GSH cofactor in the process. nih.gov By preventing the accumulation of MGO, the glyoxalase system protects cells from MGO-mediated glycation of proteins and nucleotides, thereby mitigating cellular damage and oxidative stress. nih.gov Dysregulation of this system has been implicated in various pathologies, including diabetes, cancer, and age-related diseases. nih.gov

Specific studies on the interaction between this compound and the enzymes of the glyoxalase system have not been reported in the existing scientific literature.

Cellular Metabolism and Intracellular Pathway Regulation

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, central to metabolism and cellular signaling. nih.gov Mammalian cells synthesize NAD+ through three primary routes: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway, which recycles nicotinamide (NAM). stanford.edunih.govresearchgate.net

The Preiss-Handler pathway begins with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT). qualialife.com NaMN is then adenylylated by nicotinate (B505614) mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). qualialife.com In the final step, NAD+ synthetase (NADS) amidates NaAD to produce NAD+. qualialife.com This pathway allows for the direct utilization of dietary niacin (nicotinic acid) for NAD+ synthesis. qualialife.comnih.gov

The salvage pathway is the predominant route for maintaining NAD+ levels in mammals. nih.govfrontiersin.org It reclaims nicotinamide, which is released as a byproduct of NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.netqualialife.com The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (Nampt), converts NAM into nicotinamide mononucleotide (NMN). nih.govqualialife.com NMN is subsequently converted to NAD+ by NMNAT enzymes, which are common to both the Preiss-Handler and salvage pathways. qualialife.com

Given that this compound is a derivative of nicotinic acid, it could theoretically interact with the NAD+ biosynthetic machinery. Its structural similarity to nicotinic acid suggests a potential to act as a substrate or modulator for the Preiss-Handler pathway. However, specific experimental evidence from the scientific literature to confirm or quantify the influence of this compound on either the Preiss-Handler or salvage pathways is currently lacking.

NAD+ is fundamentally linked to cellular bioenergetics and the maintenance of redox homeostasis. As a critical coenzyme, it accepts and donates electrons in a vast number of redox reactions, cycling between its oxidized (NAD+) and reduced (NADH) forms. frontiersin.orgnih.gov This function is indispensable for catabolic pathways that generate cellular energy, including glycolysis, the citric acid cycle, and mitochondrial oxidative phosphorylation. frontiersin.org The ratio of NAD+ to NADH is a critical indicator of the cell's metabolic and redox state, influencing the flux through these energy-producing pathways. nih.gov

The specific effects of this compound on cellular bioenergetics and redox homeostasis have not been documented. Any potential impact would likely be mediated through an alteration of the intracellular NAD+ pool, which, as noted previously, has not been experimentally established for this compound.

Preclinical Investigations of Antimicrobial and Antifungal Modulatory Effects

While direct antimicrobial studies on this compound are not available, numerous preclinical in vitro investigations have demonstrated that various other derivatives of nicotinic acid and nicotinamide possess significant antimicrobial and antifungal properties. nih.govnih.govsemanticscholar.org These analogs have been synthesized and evaluated against a range of pathogenic microorganisms, showing activity against both bacteria and fungi.

For instance, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL. nih.gov Similarly, novel nicotinamide derivatives have been reported to exhibit potent antifungal effects against Candida albicans, including fluconazole-resistant strains, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org Other studies on nicotinoyl-glycyl-glycine hydrazide dipeptides and nicotinic acid hydrazides have also confirmed broad-spectrum activity against bacteria such as Bacillus subtilis, Escherichia coli, and fungi like Candida albicans. bg.ac.rsnih.gov

The table below summarizes the in vitro antimicrobial and antifungal activities of various representative nicotinic acid analogs reported in the literature.

Compound ClassTest Organism(s)Reported Activity (MIC)Reference
Nicotinic Acid AcylhydrazonesStaphylococcus epidermidis ATCC 122281.95 µg/mL nih.gov
Staphylococcus aureus MRSA ATCC 433007.81 µg/mL nih.gov
1,3,4-Oxadiazoline DerivativesBacillus subtilis ATCC 66337.81 µg/mL nih.gov
Staphylococcus aureus ATCC 43300 MRSA15.62 µg/mL nih.gov
Nicotinamide DerivativesCandida albicans SC53140.25 µg/mL semanticscholar.org
Fluconazole-resistant C. albicans strains0.125–1 µg/mL semanticscholar.org
Dipeptide Hydrazide DerivativesBacillus subtilis, E. coli, C. albicans160 µg/mL nih.gov
Organotin CarboxylatesYeast-like and filamentous fungi0.25–4.68 µg/mL nih.gov
Nicotinic Acid HydrazidesPseudomonas aeruginosa, Klebsiella pneumoniae0.016 mM bg.ac.rs

These findings collectively suggest that the nicotinic acid scaffold is a viable pharmacophore for the development of new antimicrobial agents. However, it must be emphasized that the specific modulatory activity of this compound against pathogenic microorganisms remains to be determined through direct experimental evaluation.

The precise mechanisms by which nicotinic acid derivatives exert their antimicrobial effects can vary depending on the specific structural modifications of the molecule. Studies on related compounds have proposed several modes of action.

One potential mechanism involves the disruption of microbial genetic processes. Research on niacinamide, a related vitamin B3 vitamer, indicated that its antimicrobial action stems from causing cell cycle arrest. mdpi.com This was associated with direct interaction with microbial DNA, leading to expanded chromatin and hindrance of successful DNA amplification. mdpi.com Similarly, certain antimicrobial peptides have been shown to penetrate bacterial cell membranes and subsequently bind to intracellular DNA, which correlates with their antimicrobial potency. nih.gov

Another proposed mechanism is the disruption of the microbial cell envelope. For example, a potent antifungal nicotinamide derivative was found to exert its fungicidal, anti-hyphal, and anti-biofilm activities by disrupting the cell wall integrity of Candida albicans. semanticscholar.org

The mechanism of action for this compound has not been specifically investigated. Future studies would be required to elucidate whether it acts via mechanisms similar to those of other nicotinic acid analogs, such as DNA interaction or cell wall disruption, or through a novel pathway.

Structure-Biological Activity Relationships within the 2-Sulfanyl Nicotinic Acid Framework

The therapeutic potential of nicotinic acid and its derivatives has spurred extensive research into the synthesis and biological evaluation of novel analogs. Within this class, compounds featuring a sulfanyl (B85325) linkage at the 2-position of the pyridine ring have emerged as a promising scaffold for the development of agents with diverse pharmacological activities. The structure-activity relationship (SAR) of these 2-sulfanyl nicotinic acid derivatives reveals that modifications to the sulfur substituent, the carboxylic acid group, and the pyridine ring itself can significantly influence their biological profiles, which include vasorelaxant, antioxidant, antimicrobial, and anti-inflammatory effects.

A key area of investigation has been the impact of various substituents attached to the sulfur atom at the 2-position. Studies have shown that the nature of this substituent plays a critical role in the compound's biological activity. For instance, the introduction of a bulky adamantyl group has been found to confer potent vasorelaxant and antioxidant properties. nih.govmdpi.com

In a notable study, 2-(1-adamantylthio)nicotinic acid was compared with its amide and nitrile analogs to elucidate the role of the C3-substituent. The parent carboxylic acid demonstrated the most potent vasorelaxant and antioxidant effects, suggesting that the free carboxyl group is crucial for this activity. nih.govmdpi.com

The antimicrobial and antimycobacterial activities of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles have also been explored. nih.govresearchgate.net In this series, the derivatization of the nicotinic acid into a 1,3,4-oxadiazole (B1194373) ring and the subsequent substitution on this new ring system led to compounds with significant antimicrobial properties. For example, analogs bearing a benzothiazole (B30560) moiety showed promising activity against Escherichia coli, while those with triazole and morpholine (B109124) moieties displayed notable antitubercular activity. nih.gov

Furthermore, the fungicidal potential of N-(thiophen-2-yl) nicotinamide derivatives highlights the importance of the amide linkage and the nature of the N-substituent. mdpi.com In this series, substitutions on both the pyridine and thiophene (B33073) rings were explored, revealing that specific substitution patterns are critical for potent fungicidal activity against cucumber downy mildew. mdpi.com

The anti-inflammatory properties of nicotinic acid derivatives have also been a subject of interest. nih.gov While not exclusively focused on 2-sulfanyl derivatives, these studies provide a broader context for the anti-inflammatory potential of this class of compounds and suggest that modifications to the nicotinic acid scaffold can lead to potent anti-inflammatory agents. nih.gov

The following tables summarize the structure-activity relationships of various 2-sulfanyl nicotinic acid analogs based on published research findings.

Table 1: Vasorelaxant and Antioxidant Activities of 2-(1-adamantylthio)nicotinic Acid Analogs nih.govmdpi.com

CompoundR Group at C3Vasorelaxant Activity (Rmax %)Antioxidant Activity (DPPH Scavenging %)
1 -COOH78.733.20
2 -CONH277.70.57
3 -CN71.60.30

Table 2: Antimicrobial Activity of 2-Benzylsulfanyl-nicotinic Acid Based 1,3,4-Oxadiazoles nih.gov

CompoundSubstituent on 1,3,4-oxadiazoleActivity against E. coli (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
4a Benzothiazole12.5-
4b Benzothiazole25-
4c Triazole-25
4d Morpholine-25

Table 3: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew mdpi.com

CompoundSubstitution on Pyridine RingEC50 (mg/L)
5a 5,6-dichloro1.96
5b Unsubstituted4.69

Metabolic Fate and Biotransformation of 2 2 Carboxyethyl Sulfanyl Nicotinic Acid in Biological Systems

Mammalian Metabolism Pathways of Nicotinic Acid

In mammals, nicotinic acid undergoes extensive first-pass metabolism, primarily in the liver, through two main pathways: a high-affinity, low-capacity amidation pathway and a low-affinity, high-capacity conjugation pathway. researchgate.net

The primary metabolite formed through the conjugation pathway is nicotinuric acid. researchgate.net In the amidation pathway, nicotinic acid is converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This pathway can lead to the formation of various downstream metabolites, including N-methylnicotinamide, N-methyl-2-pyridone-5-carboxamide, and nicotinamide-N-oxide. researchgate.net The specific metabolites and their proportions can vary depending on the formulation and dosage of nicotinic acid administered. researchgate.net

The table below summarizes the major mammalian metabolites of nicotinic acid.

PathwayMetaboliteAbbreviation
ConjugationNicotinuric acidNUA
AmidationNicotinamideNAM
AmidationN-methylnicotinamideMNA
AmidationNicotinamide-N-oxideNNO
AmidationN-methyl-2-pyridone-5-carboxamide2PY
AmidationN-methyl-4-pyridone-3-carboxamide4PY

Microbial Degradation and Biotransformation Pathways of Nicotinic Acid Scaffolds

Microorganisms utilize nicotinic acid as a source of carbon, nitrogen, and energy. nih.gov The degradation pathways are diverse and have been studied in various bacteria and fungi. nih.govbiorxiv.org

Hydroxylation and Oxidative Decarboxylation Processes

A common initial step in the aerobic microbial degradation of nicotinic acid is hydroxylation. In many bacteria, such as Pseudomonas species, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. biorxiv.orgnih.gov This reaction is often catalyzed by a molybdenum-containing hydroxylase. biorxiv.org

Following hydroxylation, the pathway typically proceeds with oxidative decarboxylation. For instance, the enzyme 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netnih.govresearchgate.net This step involves the oxidation of NADH to NAD+. researchgate.netnih.gov Subsequent enzymatic steps lead to the opening of the pyridine (B92270) ring. researchgate.net

In some microbial eukaryotes, such as Aspergillus nidulans, a novel pathway has been elucidated where 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine and then further to 2,3,6-trihydroxypyridine (B1195510) before ring cleavage. biorxiv.org

Role of Microbial Enzymes in Compound Transformation

A variety of microbial enzymes are crucial for the biotransformation of nicotinic acid and its derivatives.

Nicotinamidase: This enzyme catalyzes the deamination of nicotinamide to form nicotinic acid, a key step in nicotinamide degradation. researchgate.net

Nicotinic Acid Hydroxylase: As mentioned, this enzyme, often a molybdenum-containing hydroxylase, initiates the degradation pathway by converting nicotinic acid to 6-hydroxynicotinic acid. biorxiv.orgasm.org

6-Hydroxynicotinate 3-monooxygenase (NicC): This FAD-dependent enzyme is responsible for the subsequent decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine in many aerobic bacteria. researchgate.netnih.govresearchgate.net

Nitrilase and Amidase: These hydrolytic enzymes are involved in the enzymatic synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) or nicotinamide in various microbial systems, including Rhodococcus rhodochrous. frontiersin.orgnih.gov

Acyltransferase: Found in bacteria like Bacillus smithii, this enzyme can be utilized for the synthesis of nicotinic acid derivatives, such as nicotinic acid hydroxamate from nicotinamide. researchgate.net

The table below highlights key enzymes in microbial nicotinic acid metabolism and their functions.

EnzymeFunctionMicrobial Source Example
NicotinamidaseConverts nicotinamide to nicotinic acidAlcaligenes sp. P156 researchgate.net
Nicotinic Acid HydroxylaseHydroxylates nicotinic acid to 6-hydroxynicotinic acidPseudomonas sp. asm.org
6-Hydroxynicotinate 3-monooxygenase (NicC)Catalyzes decarboxylative hydroxylation of 6-hydroxynicotinic acidBordetella bronchiseptica RB50 nih.gov
NitrilaseConverts 3-cyanopyridine to nicotinic acidRhodococcus rhodochrous J1 frontiersin.orgnih.gov
AcyltransferaseSynthesizes nicotinic acid hydroxamate from nicotinamideBacillus smithii IITR6b2 researchgate.net

Strategic Research Applications and Translational Potential in Chemical Science

Development as Chemical Probes for Biological Target Identification

Information regarding the design, synthesis, or application of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid as a chemical probe for identifying biological targets is not present in the current body of scientific literature. The development of chemical probes typically involves creating molecules that can selectively interact with and report on the presence or activity of specific biological macromolecules. nih.gov

Scaffold for Rational Ligand Design and Optimization

There are no available studies that utilize the this compound structure as a scaffold for the rational design and optimization of ligands for any biological target. Rational ligand design involves the iterative process of designing and synthesizing molecules with a high affinity and selectivity for a specific biological target. mdpi.commdpi.com While nicotinic acid derivatives, in general, are used in drug design, nih.gov specific data for the requested compound is absent.

Exploration in Agricultural Chemical Research (e.g., Fungicides)

There is no evidence of this compound being explored in the context of agricultural chemical research, such as for the development of fungicides. Nicotinic acid and its derivatives have been investigated for their potential as agrochemicals, but research on this specific compound has not been published. nih.govmdpi.com

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies for Enhanced Molecular Diversity

The exploration of the full therapeutic potential of the 2-sulfanyl nicotinic acid scaffold is contingent on the ability to generate a wide array of structural analogs for biological screening. Future research will increasingly move away from traditional, often harsh, chemical synthesis methods towards more efficient, sustainable, and versatile techniques. frontiersin.orgnih.gov Modern synthetic strategies are crucial for creating libraries of compounds with systematic variations to the nicotinic acid core, the sulfur-linked side chain, and its terminal carboxyl group.

Key methodologies expected to impact this area include:

Biocatalytic and Enzymatic Synthesis : In contrast to conventional chemical methods that may require high temperatures and metal catalysts, enzymatic processes offer high conversion rates under mild conditions. frontiersin.orgnih.gov Enzymes like nitrilases, for instance, have been successfully used for the eco-friendly synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610), achieving high yields. frontiersin.orgnih.gov

Flow Chemistry and Automated Synthesis : These technologies allow for the rapid and controlled synthesis of compound libraries. By performing reactions in continuous flow reactors, parameters can be precisely controlled, leading to higher yields, improved safety, and the ability to automate the generation of numerous derivatives for high-throughput screening.

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds on the pyridine (B92270) ring offers a more atom-economical approach to creating derivatives compared to traditional cross-coupling reactions, which require pre-functionalized starting materials. acs.org This allows for the introduction of diverse functional groups at various positions, significantly expanding molecular diversity.

Combinatorial Chemistry : Splicing active substructures is a key strategy. For example, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized by splicing the nicotinic acid molecule with thiophene (B33073), leading to compounds with potent fungicidal activity. mdpi.com This modular approach can be applied to the 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid scaffold to systematically explore structure-activity relationships.

These advanced methods will be instrumental in building diverse chemical libraries, which are essential for discovering compounds with improved potency, selectivity, and pharmacokinetic profiles.

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound and its analogs, research is moving from a "one-drug, one-target" approach to a more holistic, systems-level perspective. nih.gov The integration of various "omics" technologies is central to this paradigm shift, allowing for an unbiased and comprehensive analysis of a compound's effects on complex biological systems. mdpi.com

Omics technologies provide a multi-layered view of cellular responses to a chemical entity:

Genomics : Helps identify genetic variations (e.g., single nucleotide polymorphisms) that may influence an individual's response to the compound, paving the way for personalized medicine. nih.gov

Transcriptomics : Analyzes changes in gene expression (RNA levels) following treatment, revealing the cellular pathways that are activated or inhibited. mdpi.com

Proteomics : Studies the entire set of proteins, including post-translational modifications, to understand how the compound affects cellular machinery and signaling networks. nih.gov

Metabolomics : Provides a snapshot of the small-molecule metabolites within a biological system, offering direct insight into the physiological and pathological state and how it is altered by the compound. mdpi.comnih.gov

By integrating data from these different layers, researchers can construct detailed molecular interaction networks, identify novel mechanisms of action, discover biomarkers for efficacy and toxicity, and better understand the off-target effects of the 2-sulfanyl nicotinic acid scaffold. nih.govresearchgate.net

Table 1: Application of Omics Technologies in the Study of this compound

Omics TechnologyPrimary FocusPotential Application for this compound
GenomicsDNA sequence and structureIdentify genetic markers that predict patient response or susceptibility to side effects.
TranscriptomicsGene expression (RNA)Uncover gene networks and pathways modulated by the compound to elucidate its mechanism of action.
ProteomicsProtein expression and modificationsIdentify direct protein targets and downstream signaling changes; discover biomarkers of drug activity.
MetabolomicsSmall molecule metabolitesAssess the compound's impact on metabolic pathways and identify metabolic biomarkers of response.
InteractomicsMolecular interactions (e.g., protein-protein)Map the comprehensive interaction network of the compound within the cell for a systems-level view.

Refined Computational Models for Predictive Pharmacology

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and prioritization of candidate molecules before their costly synthesis and testing. For the 2-sulfanyl nicotinic acid class of compounds, refined computational models can accelerate the development pipeline by providing predictions on their behavior at a molecular level.

Key computational approaches include:

Molecular Docking : Predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and mode of interaction. This can be used to screen virtual libraries of analogs against known or hypothesized targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

Molecular Dynamics (MD) Simulations : Simulate the movement of atoms and molecules over time, allowing for the study of the stability of ligand-receptor complexes and revealing dynamic conformational changes that are crucial for biological function. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) : A multi-scale approach that treats the most critical part of the system (e.g., the active site) with high-accuracy quantum mechanics and the surrounding environment with more efficient classical mechanics. This is particularly useful for studying enzymatic reactions or bond-breaking/forming events. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. A robust QSAR model can predict the activity of newly designed analogs of this compound. nih.gov

These models, when validated with experimental data, provide a powerful predictive framework for optimizing lead compounds, assessing potential off-target interactions, and understanding pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov

Exploration of Novel Biological Targets beyond Current Understanding

While nicotinic acid is known to interact with targets like the hydroxycarboxylic acid receptor 2 (HCA2) caymanchem.com and plays a central role in NAD+ metabolism, the full spectrum of biological targets for its derivatives, particularly those with a 2-sulfanyl substitution, remains largely unexplored. Future research will focus on identifying novel targets to uncover new therapeutic applications.

Nicotinic acetylcholine receptors (nAChRs) represent a major class of targets for nicotinic ligands. nih.gov These receptors are involved in a wide range of central nervous system (CNS) disorders. nih.gov The diversity of nAChR subtypes (e.g., α4β2, α7, α3β4) offers the possibility of developing subtype-selective ligands for treating conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and pain, with reduced side effects. nih.govnih.govnumberanalytics.com

Strategies for novel target identification include:

Phenotypic Screening : Testing compounds in cell-based or whole-organism models to identify desired physiological effects without a preconceived target. The subsequent challenge is then to identify the molecular target responsible for the effect (target deconvolution).

Chemoproteomics : Using chemical probes derived from the 2-sulfanyl nicotinic acid scaffold to "fish out" binding partners from complex biological samples, which are then identified using mass spectrometry.

Computational Target Prediction : Employing algorithms that predict potential targets based on the chemical structure of the ligand and its similarity to known drugs (pharmacophore modeling) or by docking it against a large panel of known protein structures.

The discovery of novel targets could significantly expand the therapeutic potential of this class of compounds beyond their expected roles in metabolism and into areas like neuro-regulation, inflammation, and oncology. nih.govnih.gov

Design of Multi-Target Ligands Incorporating the 2-Sulfanyl Nicotinic Acid Motif

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. nih.gov This has led to a shift from the "one-target" paradigm towards the rational design of single molecules that can modulate multiple targets simultaneously, a concept known as polypharmacology. nih.govnih.gov The 2-sulfanyl nicotinic acid motif is a promising scaffold for the development of such multi-target-directed ligands (MTDLs). nih.gov

The rationale is to combine the pharmacophoric features necessary for interacting with one target with additional features that allow for binding to a second, complementary target. For instance, a ligand could be designed to interact with an nAChR subtype while also inhibiting an enzyme involved in the disease pathology. nih.gov This approach can lead to enhanced therapeutic efficacy, a lower propensity for developing drug resistance, and potentially a better side-effect profile compared to administering multiple separate drugs. nih.gov

Table 2: Potential Strategies for Multi-Target Ligand Design

Design StrategyDescriptionPotential Application for the 2-Sulfanyl Nicotinic Acid Scaffold
Fragment-Based LinkingCombining distinct pharmacophoric fragments for two different targets into a single molecule using a chemical linker.Linking the nicotinic acid core to a known inhibitor of an enzyme like monoamine oxidase for neurodegenerative disease.
Pharmacophore MergingOverlapping key structural features of two different ligands into a single, more compact molecule that retains affinity for both targets.Designing a molecule that incorporates the key binding features for an nAChR and a serotonin (B10506) receptor.
"Twin Drug" ApproachCombining two identical or non-identical active compounds in a single molecule, which can interact with multiple binding sites on one or more targets. nih.govCreating a symmetrical dimer of the 2-sulfanyl nicotinic acid scaffold to potentially engage with multiple sites on a receptor complex.

By leveraging these advanced design principles, the this compound structure can serve as a valuable starting point for creating innovative therapeutics tailored for complex diseases.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, and how can reaction conditions be optimized?

A typical procedure involves reacting a nicotinic acid derivative with a thiol-containing carboxylic acid in methanol under ambient conditions. For example, analogous syntheses use a 1:1.5 molar ratio of the pyridine precursor to the thiol reagent, stirred for 3–4 hours at room temperature. Solvent removal under reduced pressure followed by crystallization (e.g., water or ethanol) yields the product . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF for sluggish reactions), or catalytic acid/base to enhance nucleophilic thiol substitution.

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the carboxyethyl sulfanyl group (e.g., δ ~2.5–3.5 ppm for CH2-S and CH2-COOH protons).
  • FT-IR : Peaks at ~2500–2600 cm⁻¹ (S-H stretch, if unoxidized) and ~1700 cm⁻¹ (carboxylic acid C=O).
  • HPLC-MS : For purity assessment and molecular ion verification (e.g., [M-H]⁻ in negative mode).
    X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

While specific stability data for this compound are limited, structurally related sulfanyl-carboxylic acids are hygroscopic and prone to oxidation. Recommendations include:

  • Storage in airtight containers under inert gas (N2/Ar) at 0–6°C .
  • Avoidance of light, strong oxidizers, and basic conditions to prevent disulfide formation or decarboxylation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for sulfanyl-nicotinic acid derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH affecting ionization of the carboxylic acid group) or impurities. Methodological approaches include:

  • Dose-response profiling : Test across a wide concentration range (nM–mM) in multiple cell lines or enzyme systems.
  • Metabolite screening : Use LC-MS to rule out decomposition products during bioassays .
  • Computational docking : Compare binding modes of the compound and its analogs to target proteins (e.g., cyclooxygenase or kinases) .

Q. How can the compound’s reactivity in aqueous environments be systematically evaluated?

Design pH-dependent stability studies:

  • Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.
  • Monitor degradation via HPLC at timed intervals (0–72 hours).
  • Identify breakdown products (e.g., disulfides or decarboxylated derivatives) using tandem MS .

Q. What in vitro models are suitable for probing its mechanism of action in inflammatory pathways?

  • Enzyme inhibition assays : Test against COX-1/COX-2 or lipoxygenase, given structural similarities to niflumic acid (a known COX inhibitor) .
  • Cellular models : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA. Include controls for cytotoxicity (e.g., MTT assay) .

Q. How can researchers assess its potential as a metal-chelating agent?

  • UV-Vis titration : Monitor spectral shifts upon addition of Co(II), Cu(II), or Zn(II) salts.
  • Isothermal titration calorimetry (ITC) : Quantify binding constants and stoichiometry.
  • EPR spectroscopy : Detect paramagnetic metal complexes (e.g., Cu(II)-ligand interactions) .

Data Gaps and Methodological Recommendations

  • Toxicology : No acute toxicity data are available. Prioritize in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays) .
  • Solubility : Determine logP via shake-flask method and solubility in biorelevant media (FaSSIF/FeSSIF) to guide formulation studies .
  • Stereochemical effects : If chiral centers exist, resolve enantiomers via chiral HPLC and test bioactivity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.